Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Propyl-1H-indazole-5-carboxylic acid in Targeted Drug Discovery
Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Propyl-1H-indazole-5-carboxylic acid in Targeted Drug Discovery
Executive Summary
The compound 3-propyl-1H-indazole-5-carboxylic acid (also known as 1H-Indazole-5-carboxylic acid, 3-propyl-) has emerged as a highly versatile small-molecule scaffold in modern medicinal chemistry[1],[2]. Characterized by its bifunctional nature—featuring both a reactive indazole core and a terminal carboxylic acid—it serves as a critical building block in the synthesis of targeted therapeutics. Most notably, this scaffold has been instrumental in the fragment-based drug discovery (FBDD) and lead optimization of TEAD P-site inhibitors, which are designed to disrupt the oncogenic Hippo signaling pathway[3],[4].
This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in structural biology, and a field-proven, self-validating synthetic protocol for its application in lead optimization.
Core Physicochemical Properties
Understanding the physicochemical baseline of a fragment is crucial for predicting its behavior in biological systems and its viability for synthetic elaboration. The properties of 3-propyl-1H-indazole-5-carboxylic acid perfectly align with Lipinski’s Rule of Five, making it an ideal starting point for generating high-ligand-efficiency (LE) lead compounds[4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Clinical/Synthetic Relevance |
| CAS Number | 1197943-57-9[1] | Unique identifier for procurement and registry[5]. |
| Molecular Formula | C11H12N2O2[1] | Defines the atomic composition and mass. |
| Molecular Weight | 204.229 g/mol [1] | Ideal fragment weight (< 300 Da), allowing room for synthetic growth without violating Lipinski's MW limit[1]. |
| Estimated LogP | ~2.5[6] | Optimal lipophilicity for membrane permeability while maintaining aqueous solubility[6]. |
| Hydrogen Bond Donors | 2 (Indazole NH, Carboxylic OH) | Facilitates critical target engagement (e.g., backbone interactions)[3]. |
| Hydrogen Bond Acceptors | 4 (Indazole N, N, Carboxyl O, O) | Enables diverse binding modes within deeply buried protein pockets[3]. |
Mechanistic Grounding: The Hippo Pathway & TEAD P-Site Intervention
The dysregulation of the Hippo signaling pathway leads to the hyperactivity of YAP/TAZ-TEAD transcriptional complexes, a well-documented driver in various cancers[4]. Preventing this gene transcription is a highly attractive therapeutic strategy.
The TEAD transcription factors possess a deeply buried, conserved lipidation pocket known as the P-site [4]. 3-Propyl-1H-indazole-5-carboxylic acid serves as a foundational core that successfully bridges the channel of this P-site[3].
Structural Biology Insights
Crystallographic studies of optimized fragments utilizing this indazole core reveal a highly specific binding mode:
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Channel Bridging: The aza-indazole core bridges through the narrow channel of the P-site, effectively acting as a spatial anchor[3].
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Electrostatic Anchoring: The core positions the carboxylic acid moiety directly at the entrance of the cavity. One oxygen of the carboxylate acts as a hydrogen-bond acceptor to the backbone-NH of the CysC residue (at a distance of 4.98 Å)[3].
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Salt Bridge Formation: Simultaneously, the carboxylate forms a critical salt bridge with the protonated amine side chain of LysC (at a distance of 2.80 Å)[3].
Fig 1: Hippo signaling cascade and the mechanism of TEAD P-site inhibition.
Experimental Protocol: N-Alkylation for Lead Optimization
To evolve the 3-propyl-1H-indazole-5-carboxylic acid fragment into a higher-affinity lead compound (such as MSC-4106), medicinal chemists perform targeted N-alkylation to occupy adjacent hydrophobic pockets (e.g., the upper pocket of the P-site)[3],[4].
The following protocol details the coupling of the indazole core with a sterically hindered electrophile (4-bromo-1,1-difluorocyclohexane)[3].
Causality of Experimental Choices
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Base Selection (Cs₂CO₃): The selection of Cesium Carbonate over standard bases (like K₂CO₃) is not arbitrary. The larger ionic radius of the cesium cation results in weaker coordination to the carbonate anion. In a polar aprotic solvent, this generates a highly reactive, "naked" indazole nitrogen nucleophile. This elevated nucleophilicity is absolutely required to overcome the significant steric hindrance presented by the secondary carbon of the cyclohexyl bromide[3].
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Thermodynamic Control (150 °C): The elevated temperature provides the necessary kinetic energy to drive the SN2 displacement, which would otherwise stall at room temperature due to steric clash[3].
Step-by-Step Methodology
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Reagent Preparation: Suspend 3-Propyl-1H-indazole-5-carboxylic acid (60 mg; 0.28 mmol) and Cs₂CO₃ (190 mg; 0.59 mmol, ~2.1 eq) in anhydrous Dimethyl Sulfoxide (DMSO) (1.50 mL)[3].
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Electrophile Addition: Add 4-bromo-1,1-difluorocyclohexane (66 mg; 0.34 mmol, ~1.2 eq) to the suspension[3].
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Thermal Activation: Seal the reaction vessel and stir the mixture at 150 °C for exactly 1.5 hours[3].
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Reaction Quench: Allow the mixture to cool to room temperature, then quench by slowly adding distilled water (approx. 5 mL)[3].
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Self-Validating Acidification: Dropwise, add 1 N HCl to the aqueous mixture while monitoring with pH paper until the pH drops below 3[3].
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Self-Validation Checkpoint: This step acts as an intrinsic quality control mechanism. Achieving pH < 3 ensures the complete protonation of the C5-carboxylic acid. If a visible precipitate fails to form (or if the solution does not turn highly turbid), it immediately signals incomplete protonation or excessive DMSO volume, allowing the chemist to adjust the aqueous ratio before extraction.
-
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Isolation: Extract the resulting precipitate via vacuum filtration or partition into an organic solvent (e.g., Ethyl Acetate) for subsequent chromatographic purification.
Fig 2: Step-by-step synthetic workflow for the N-alkylation of the indazole core.
Conclusion
3-Propyl-1H-indazole-5-carboxylic acid is far more than a simple catalog chemical; it is a highly optimized structural anchor for targeting difficult-to-drug transcription factors. Its precise physicochemical properties (MW 204.23, LogP ~2.5) allow it to bridge deep hydrophobic pockets while maintaining the necessary electrostatic interactions (via the carboxylic acid) to secure target residency. By leveraging robust, self-validating synthetic protocols, drug development professionals can effectively utilize this scaffold to generate potent, in vivo active lead compounds.
References
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Heinrich, T., et al. (2022). "". Source: Journal of Medicinal Chemistry, American Chemical Society (ACS). URL:[Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Indazole-5-carboxylic acid, 3-propyl- | 1197943-57-9 | Benchchem [benchchem.com]
- 6. 1H-Indazole-5-carboxylic acid, 3-propyl- | 1197943-57-9 | Benchchem [benchchem.com]
